molecular formula C24H20FN3O3S B2375131 2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone CAS No. 688356-18-5

2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone

Cat. No.: B2375131
CAS No.: 688356-18-5
M. Wt: 449.5
InChI Key: JRFBUPKLUBNBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone (ID: K297-0862) is a quinazoline-based small molecule with the molecular formula C₂₄H₂₀FN₃O₃S and a molecular weight of 449.5 g/mol . The compound features a quinazoline core substituted with a 3,5-dimethoxyanilino group at position 4 and a sulfanyl-linked ethanone moiety bearing a 4-fluorophenyl group. It is part of a screening library, with 21 mg available for research purposes .

Properties

IUPAC Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S/c1-30-18-11-17(12-19(13-18)31-2)26-23-20-5-3-4-6-21(20)27-24(28-23)32-14-22(29)15-7-9-16(25)10-8-15/h3-13H,14H2,1-2H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFBUPKLUBNBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Approach

Structural Components

The target molecule can be dissected into four key structural components:

  • Quinazoline core structure
  • 3,5-Dimethoxyanilino substituent at C-4 position
  • Sulfanyl linkage at C-2 position
  • 1-(4-Fluorophenyl)ethanone moiety

Retrosynthetic Analysis

A logical retrosynthetic approach suggests three primary disconnections (Figure 1):

  • Disconnection of the sulfanyl bond between the quinazoline and the fluorophenyl ethanone
  • Disconnection of the C-N bond between the quinazoline and the dimethoxyanilino group
  • Disconnection of the quinazoline ring to appropriate precursors

These disconnections lead to three potential synthetic routes detailed in subsequent sections.

Quinazoline Core Synthesis

Classical Approaches to Quinazoline Scaffold

The quinazoline core can be synthesized through several established methods:

Niementowski's Synthesis

This classical approach involves the reaction of substituted anthranilic acid with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline. This method provides a foundation for constructing the basic quinazoline skeleton.

From Isatoic Anhydride

Isatoic anhydride reacts readily with amines to form dihydro-4-oxoquinazolines by refluxing with ethyl orthoformate for 1–6 hours without isolating intermediate amides. This approach offers an efficient entry to functionalized quinazolines.

Metal-Free Synthesis

A sustainable transition-metal-free synthesis of quinazoline derivatives involves the reaction of α,α,α-trihalotoluenes with ortho-aminobenzylamines in the presence of molecular oxygen and sodium hydroxide in water, with yields ranging from 43-78%. This method represents an environmentally friendly alternative without requiring transition metal catalysts.

Synthesis of 2-Chloro-4-aminoquinazoline Intermediates

A critical intermediate for the target compound synthesis is 2-chloro-4-aminoquinazoline derivatives. From the patent literature, a synthesis pathway for 2-chloro-4-amino-6,7-dimethoxyquinazoline has been reported using veratrole as the starting material. The process involves:

  • Nitration of veratrole to yield 3,4-dimethoxy nitrobenzene
  • Reduction to 3,4-dimethoxyaniline
  • Ureaization with triphosgene and cyanamide
  • Cyclization-hydrolysis with phosphorus pentachloride and phosphorus oxychloride
  • Alkalization to yield the final 2-chloro-4-amino-6,7-dimethoxyquinazoline

This multistep process provides yields of approximately 80% with high purity and minimal by-product formation, making it suitable for industrial-scale production.

Introduction of 3,5-Dimethoxyanilino Group at C-4 Position

Nucleophilic Aromatic Substitution

The introduction of the 3,5-dimethoxyanilino group at the C-4 position of the quinazoline core can be achieved through nucleophilic aromatic substitution of a 4-chloroquinazoline intermediate with 3,5-dimethoxyaniline.

A representative procedure adapted from similar transformations would involve:

  • Reaction of 2-chloro-4-chloroquinazoline with 3,5-dimethoxyaniline in isopropanol
  • Addition of catalytic amount of hydrogen chloride or other acid catalyst
  • Heating at reflux temperature (80-85°C) for 2-4 hours
  • Isolation of the product as either free base or salt form

This approach is supported by analogous reactions, such as the synthesis of 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline, where 4-chloroquinazoline derivatives react with aniline compounds in isopropanol.

Alternative Coupling Methods

Other methods for introducing the anilino group include:

Palladium-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions offer an alternative approach for C-N bond formation. This typically involves Buchwald-Hartwig conditions using palladium catalysts with phosphine ligands (e.g., Pd(OAc)₂/BINAP) in the presence of a base such as sodium tert-butoxide.

Direct Cyclization Approach

The 3,5-dimethoxyanilino-substituted quinazoline structure could also be formed through a one-pot cyclization approach. This method would involve:

  • Reaction of 2-aminobenzamide derivatives with 3,5-dimethoxyaniline
  • Cyclization with an appropriate reagent (e.g., triethyl orthoformate)
  • Subsequent functionalization at the C-2 position

Introduction of Sulfanyl Group at C-2 Position

Direct Thiolation Methods

The introduction of a sulfanyl group at the C-2 position can be achieved through several approaches:

From 2-Mercaptoquinazoline Intermediates

A key intermediate would be a 2-mercapto-4-(3,5-dimethoxyanilino)quinazoline, which can be prepared by reacting 2-chloro-4-(3,5-dimethoxyanilino)quinazoline with thiourea or sodium hydrosulfide, followed by hydrolysis under basic conditions.

Thionation of 2-Oxoquinazolines

Another approach involves the thionation of 2-oxoquinazolines using reagents like Lawesson's reagent or phosphorus pentasulfide.

Alkylation of 2-Mercaptoquinazoline

Once the 2-mercaptoquinazoline intermediate is obtained, it can be alkylated with an appropriate halogen-containing precursor of 1-(4-fluorophenyl)ethanone:

  • Reaction of 2-mercapto-4-(3,5-dimethoxyanilino)quinazoline with 2-bromo-1-(4-fluorophenyl)ethanone
  • Use of a base such as potassium carbonate or triethylamine
  • Reaction in an appropriate solvent such as acetone, dimethylformamide, or acetonitrile
  • Purification by recrystallization or column chromatography

This approach is supported by similar reactions in the literature, such as the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate through the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate.

Synthesis of Key Intermediates

Preparation of 2-Bromo-1-(4-fluorophenyl)ethanone

The synthesis of 2-bromo-1-(4-fluorophenyl)ethanone, a critical intermediate for the sulfanyl alkylation step, can be achieved through several methods:

Direct Bromination of 1-(4-Fluorophenyl)ethanone

A representative procedure involves:

  • Dissolution of 1-(4-fluorophenyl)ethanone in an appropriate solvent (e.g., dichloromethane or chloroform)
  • Addition of a brominating agent such as N-bromosuccinimide (NBS)
  • Use of catalytic amounts of an initiator such as diisopropyl azodicarboxylate
  • Reaction at 20-25°C for 6-8 hours
  • Purification by column chromatography

This method has been reported to provide yields of approximately 83% with HPLC purity >96%.

Alternative Method via Acylation

Another approach involves the preparation of cyclopropyl-2-(2-fluorophenyl)ethyl ketone followed by bromination:

  • Reaction of 2-fluorophenylacetic acid ethyl ester with cyclopropane carbonyl chloride
  • Acid-catalyzed hydrolysis and cyclization
  • Bromination with NBS or pyridinium tribromide

This method has been reported to provide yields of around 90% for the ketone formation step and 82-83% for the bromination step.

Synthesis of 3,5-Dimethoxyaniline

While 3,5-dimethoxyaniline is commercially available, it can also be synthesized through:

  • Nitration of 1,3-dimethoxybenzene to yield 3,5-dimethoxynitrobenzene
  • Reduction using catalytic hydrogenation (e.g., with Pd/C or Raney nickel) or chemical reducing agents (e.g., iron in acidic conditions)

Complete Synthetic Routes for Target Compound

Based on the methodologies discussed above, three comprehensive synthetic routes for 2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone are proposed:

Route A: Via 2-Mercapto-4-chloroquinazoline

Step 1: Synthesis of 2-mercapto-4-chloroquinazoline

  • Reaction of anthranilic acid with phenyl isothiocyanate and triethylamine in absolute ethanol
  • Reflux for 4 hours to form 2-mercaptoquinazolin-4-one
  • Conversion to 2-mercapto-4-chloroquinazoline using phosphorus oxychloride

Step 2: Introduction of 3,5-dimethoxyanilino group

  • Reaction of 2-mercapto-4-chloroquinazoline with 3,5-dimethoxyaniline in isopropanol
  • Heating at 70-80°C for 2-3 hours
  • Isolation of 2-mercapto-4-(3,5-dimethoxyanilino)quinazoline

Step 3: Alkylation with 2-bromo-1-(4-fluorophenyl)ethanone

  • Reaction in acetone with potassium carbonate
  • Stirring at room temperature for 12 hours
  • Recrystallization from ethanol

Route B: Via 2,4-Dichloroquinazoline

Step 1: Synthesis of 2,4-dichloroquinazoline

  • Preparation from anthranilamide and phosphorus oxychloride
  • Alternatively, from 2-aminobenzonitrile through cyclization and chlorination

Step 2: Selective substitution at C-4 position

  • Controlled reaction with 3,5-dimethoxyaniline at lower temperature (0-5°C)
  • Use of specific reaction conditions to favor C-4 selectivity
  • Isolation of 2-chloro-4-(3,5-dimethoxyanilino)quinazoline

Step 3: Conversion to 2-mercapto derivative

  • Reaction with thiourea or sodium hydrosulfide
  • Subsequent hydrolysis under basic conditions
  • Isolation of 2-mercapto-4-(3,5-dimethoxyanilino)quinazoline

Step 4: Alkylation with 2-bromo-1-(4-fluorophenyl)ethanone

  • Same procedure as in Route A, Step 3

Route C: One-Pot Approach

A more streamlined approach based on modern synthetic methods:

Step 1: One-pot synthesis of 4-amino-2-chloroquinazoline

  • Reaction of 2-aminobenzamide with triethyl orthoformate
  • Addition of phosphorus oxychloride
  • Heating at 80°C for 4 hours

Step 2: Introduction of 3,5-dimethoxyanilino group

  • Reaction with 3,5-dimethoxyaniline in isopropanol
  • Heating at 60°C for 2-3 hours
  • Isolation by filtration and washing with cold isopropanol

Step 3: Conversion to thiol and alkylation

  • One-pot conversion to 2-mercapto derivative and subsequent alkylation
  • Use of thiourea followed by base-promoted alkylation with 2-bromo-1-(4-fluorophenyl)ethanone

Reaction Conditions Optimization

Temperature Effects

The optimum temperature ranges for key reactions in the synthesis are:

Reaction Step Temperature Range (°C) Impact on Yield Reference
Quinazoline formation 80-130 Higher temperatures increase cyclization rate but may lead to side products
Nucleophilic substitution at C-4 60-85 Moderate temperatures favor selective substitution
Thiolation 50-70 Lower temperatures minimize disulfide formation
Sulfanyl alkylation 20-25 Room temperature sufficient for complete reaction
Bromination of ketone 20-25 Higher temperatures lead to dibromination

Solvent Selection

Optimal solvents for each step:

Reaction Step Recommended Solvents Rationale
Quinazoline formation Ethanol, DMF Facilitates cyclization by dissolving intermediates
Nucleophilic substitution Isopropanol, DMF Promotes nucleophilic attack
Thiolation Ethanol, water Enhances nucleophilicity of thiolating agents
Sulfanyl alkylation Acetone, DMF, acetonitrile Favorable for SN2 reactions
Bromination Dichloromethane, chloroform Non-nucleophilic solvents prevent side reactions

Catalyst and Reagent Optimization

For improved yields and selectivity:

  • Use of 4-dimethylaminopyridine (DMAP) as a catalyst for cyclization reactions can enhance yield
  • Microwave irradiation can significantly reduce reaction times for quinazoline formation
  • Phase-transfer catalysts can improve the efficiency of alkylation reactions
  • Pd-catalyzed methods with specific ligands can enhance C-N bond formation selectivity

Purification and Characterization

Purification Methods

The following purification techniques are recommended for the isolation of the target compound:

  • Recrystallization from ethanol or ethanol/water mixtures
  • Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane)
  • Precipitation through pH adjustment for compounds with basic or acidic groups

Analytical Characterization

The target compound can be characterized using:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR)

    • Expected chemical shifts for key structural elements:
      • Aromatic protons (6.5-8.2 ppm)
      • Methoxy groups (3.7-3.9 ppm)
      • Methylene adjacent to sulfur (4.0-4.2 ppm)
  • Mass Spectrometry

    • Expected to show molecular ion peak [M+1]⁺
    • Characteristic fragmentation patterns including loss of methoxy groups and cleavage at the sulfanyl linkage
  • Infrared Spectroscopy

    • Key absorptions for:
      • C=O stretching (~1680-1700 cm⁻¹)
      • C-O-C stretching of methoxy groups (~1250-1270 cm⁻¹)
      • C-F stretching (~1100-1200 cm⁻¹)
  • HPLC Analysis

    • For purity assessment using appropriate column and mobile phase systems

Yield Optimization and Scale-Up Considerations

Critical Factors Affecting Yield

Based on related syntheses, the following factors significantly impact yield:

  • Protection from oxidation during thiol handling
  • Control of reaction stoichiometry in the alkylation step
  • Temperature control during bromination to prevent over-bromination
  • Moisture control during reactions involving air-sensitive reagents

Scale-Up Strategies

For industrial production:

  • Implement continuous flow processes for exothermic steps
  • Use safer alternatives to hazardous reagents (e.g., replace phosphorus oxychloride with less hazardous chlorinating agents)
  • Implement in-process controls to monitor reaction progression
  • Optimize work-up procedures to minimize solvent waste

Chemical Reactions Analysis

2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To evaluate the unique properties of 2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone, we compare it with analogs and related ethanone derivatives. Key structural and physicochemical differences are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
This compound C₂₄H₂₀FN₃O₃S 449.5 Quinazoline core, 3,5-dimethoxyanilino, 4-fluorophenyl ethanone, sulfanyl linkage
1-(4-Bromophenyl)-2-{[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl}ethanone C₂₄H₂₀BrN₃O₃S 510.41 Bromophenyl substituent (vs. fluorophenyl), same quinazoline core
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone C₁₇H₂₀FN₃O₂ 317.36 Oxazole ring, piperazinyl group, smaller molecular weight
1-{3,5-Dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2-nitrophenoxy)ethanone C₂₀H₁₇N₅O₆S 455.45 Pyrazole core, nitro groups, phenoxy substituent
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C₂₉H₂₁F₂N₃O₃S₂ 585.62 Triazole core, difluorophenyl, sulfonyl group, higher molecular weight

Key Comparisons

Substituent Effects on Molecular Weight and Reactivity

  • The bromo analog (K297-0864, 510.41 g/mol) exhibits a higher molecular weight than the target compound (449.5 g/mol) due to bromine's atomic mass, which may influence lipophilicity and binding kinetics .
  • Fluorophenyl vs. Bromophenyl : Fluorine's electronegativity and smaller size compared to bromine could enhance metabolic stability and target selectivity, whereas bromine's polarizability may improve hydrophobic interactions .

Core Heterocycle Variations

  • The triazole derivative (585.62 g/mol) in features a triazole ring with sulfonyl and difluorophenyl groups, resulting in a larger, more polar structure compared to the quinazoline core of the target compound .
  • The oxazole-piperazinyl derivative (317.36 g/mol) in is structurally simpler, with a smaller molecular weight and distinct pharmacokinetic properties due to the oxazole ring and piperazinyl group .

Functional Group Diversity The pyrazole-nitro derivative (455.45 g/mol) in incorporates nitro groups, which are electron-withdrawing and may confer redox activity or toxicity risks absent in the methoxy- and fluorophenyl-substituted target compound . Sulfanyl vs.

Ethanone Moiety All compounds share an ethanone group, which serves as a flexible linker. However, substituents on the ethanone (e.g., fluorophenyl, bromophenyl, nitrophenoxy) modulate electronic and steric properties, impacting interactions with biological targets .

Biological Activity

The compound 2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone is a complex organic molecule belonging to the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C25H24N4O4S
  • Molecular Weight : 476.55 g/mol
  • IUPAC Name : this compound

The compound features a quinazoline core with various substitutions, including a sulfanyl group and methoxyphenyl moieties, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available aniline derivatives and sulfur-containing compounds. The complexity of the synthesis demands precise control over reaction conditions to achieve high yields and purity.

Anticancer Properties

Quinazoline derivatives are known for their anticancer potential. Research indicates that This compound may inhibit tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression. By interfering with these pathways, the compound can potentially inhibit cell proliferation and induce apoptosis in cancer cells .

Case Studies

  • Inhibition of Tyrosine Kinases : Studies have demonstrated that quinazoline derivatives can effectively inhibit various tyrosine kinases involved in cancer signaling. The specific interaction of this compound with these enzymes has been evaluated through molecular docking studies, revealing promising binding affinities .
  • Cytotoxicity Assays : In vitro cytotoxicity assays (such as the MTT assay) have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Beyond anticancer properties, quinazoline derivatives have also been investigated for their antimicrobial activities. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria in preliminary studies. For instance, it was found to possess moderate antibacterial activity compared to standard drugs in agar diffusion assays .

The mechanism by which This compound exerts its biological effects involves:

  • Tyrosine Kinase Inhibition : By inhibiting specific kinases, the compound disrupts critical signaling pathways that promote cell growth and survival.
  • Interaction with Enzymes and Receptors : The structural features of the compound allow it to interact with various molecular targets, making it a candidate for further drug development .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-methoxyphenyl)-2-({4-[4-(m-tolyloxy)quinazolin-2-yl]phenyl}amino)acetamideQuinazoline core with methoxy and phenolic substitutionsAnticancer activity against prostate cancer
5-[(4-methylphenyl)sulfanyl]-2,4-quinazolinediamineSulfanyl group on quinazolineAnticancer properties
N-(3-fluorophenyl)-2-{3-[(7-{3-[ethyl(2-hydroxyethyl)amino]propoxy}-quinazolin-4-yl)amino]-1H-pyrazol-5-yl}acetamideFluorophenyl substitutionKinase inhibition

This table highlights the unique structural features of related compounds and their respective biological activities, emphasizing the potential of This compound as a versatile therapeutic agent.

Q & A

Basic: What are the critical steps for synthesizing 2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone, and how can reaction conditions be optimized?

Answer:
Synthesis involves sequential functionalization of the quinazoline core and thioether linkage. Key steps include:

  • Quinazoline amination : Reacting 4-chloro-quinazoline derivatives with 3,5-dimethoxyaniline under reflux in anhydrous DMF, using catalytic triethylamine to promote nucleophilic substitution .
  • Thioether formation : Coupling the quinazoline intermediate with 1-(4-fluorophenyl)ethanone via a sulfhydryl group. Optimal conditions include using a polar aprotic solvent (e.g., DMSO) and a base like K₂CO₃ to deprotonate the thiol .
  • Purity optimization : Recrystallization from ethanol/water mixtures (7:3 v/v) improves yield and purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

Basic: What spectroscopic and crystallographic methods are most reliable for structural characterization?

Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to confirm substituent positions, particularly the sulfanyl linkage (δ ~3.5–4.0 ppm for SCH₂) and fluorophenyl protons (δ ~7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS (exact mass: ~438.14 g/mol) validates molecular composition .
  • X-ray crystallography : Employ SHELX (SHELXL for refinement) to resolve crystal structures. Use ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths/angles .

Advanced: How can researchers resolve contradictions in crystallographic data during refinement?

Answer:
Discrepancies often arise from disordered solvent molecules or twinning. Mitigation strategies include:

  • Data validation : Use PLATON (via SHELX) to check for missed symmetry or twinning. For high-resolution data, apply the Rint metric (<5% indicates high quality) .
  • Parameter constraints : Restrict anisotropic displacement parameters for non-hydrogen atoms and apply riding models for hydrogen atoms to reduce overfitting .
  • Cross-validation : Compare refined structures with DFT-optimized geometries (e.g., using Gaussian09) to validate bond distances and angles .

Advanced: How does the electronic environment of the quinazoline core influence reactivity in cross-coupling reactions?

Answer:
The electron-deficient quinazoline ring facilitates nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. Key factors include:

  • Substituent effects : The 3,5-dimethoxy groups on the anilino moiety donate electron density via resonance, stabilizing intermediates during amination .
  • Solvent polarity : High-polarity solvents (e.g., DMF) stabilize charge-separated transition states in SNAr reactions, accelerating substitution rates .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) improve yields in Suzuki-Miyaura couplings for further functionalization .

Advanced: What computational approaches predict the compound’s bioactivity based on its structure?

Answer:

  • QSAR modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts to correlate structural features with biological activity (e.g., kinase inhibition) .
  • Molecular docking : Dock the compound into ATP-binding pockets of target kinases (e.g., EGFR) using AutoDock Vina. Focus on sulfanyl and fluorophenyl groups for hydrophobic interactions .
  • ADMET prediction : Tools like SwissADME assess permeability (e.g., blood-brain barrier penetration) and metabolic stability, guided by the compound’s methoxy and fluorine substituents .

Advanced: How can researchers address discrepancies in biological activity data across different assay conditions?

Answer:

  • Assay standardization : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and account for solvent effects (DMSO ≤0.1% v/v) .
  • Mechanistic studies : Use SPR (surface plasmon resonance) to measure binding kinetics (Kd, kon/koff) under varying pH and ionic strengths .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell line variability, serum content) .

Advanced: What strategies validate the compound’s stability under physiological conditions for in vitro studies?

Answer:

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Light sensitivity testing : Store solutions under UV light (254 nm) and assess photodegradation kinetics using UV-Vis spectroscopy (λmax ~280 nm) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Basic: What are the recommended storage conditions to maintain compound integrity?

Answer:

  • Temperature : Store at –20°C in airtight, amber vials to prevent hydrolysis and photodegradation .
  • Solvent : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles. Confirm purity via NMR after long-term storage .

Advanced: How can researchers elucidate the mechanism of action in kinase inhibition assays?

Answer:

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using radiometric 33P^{33}P-ATP assays. Calculate IC50 values with GraphPad Prism .
  • Cellular assays : Measure phosphorylation inhibition via Western blot (anti-pEGFR antibodies) in A431 cells. Use siRNA knockdown to confirm target specificity .
  • Structural insights : Co-crystallize the compound with kinase domains (e.g., PDB: 1M17) to identify binding modes. Refine structures using SHELX .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.